molecular formula C11H10O5 B12458660 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- CAS No. 147670-82-4

2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-

Cat. No.: B12458660
CAS No.: 147670-82-4
M. Wt: 222.19 g/mol
InChI Key: DXCCYGYXIGAHGX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of the compound is $$ \text{C}{11}\text{H}{10}\text{O}_{5} $$, with a molar mass of 222.19 g/mol. Its IUPAC name explicitly defines the (2Z) configuration, indicating that the hydroxyl ($$-\text{OH}$$) and carboxylic acid ($$-\text{COOH}$$) groups reside on the same side of the double bond in the butenoic acid backbone. The SMILES notation $$ \text{O=C(O)/C(O)=C/C(C1=CC=C(OC)C=C1)=O} $$ encodes this stereochemistry, where the "/" and "\" symbols denote the spatial arrangement of substituents around the $$ \text{C2-C3} $$ double bond.

The molecule features three key functional groups:

  • A β-hydroxy-α,β-unsaturated carboxylic acid moiety, enabling conjugation across the $$ \text{C1-C2-C3-C4} $$ chain.
  • A 4-methoxyphenyl group at the γ-position, introducing aromaticity and electron-donating effects via the methoxy substituent.
  • A ketone group at the δ-position, further polarizing the electronic structure.

Stereoelectronic effects arising from the Z configuration likely influence intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, as well as dipole-dipole interactions with the ketone oxygen. Comparative analysis with the E isomer (not reported in available literature) would clarify configurational stability, though synthetic routes to isolate both diastereomers remain unexplored.

Properties

IUPAC Name

4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCCYGYXIGAHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368219
Record name 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147670-82-4
Record name 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Solvent : Dichloroethane or ethanol
  • Temperature : Reflux (80–100°C)
  • Time : 8–24 hours
  • Molar Ratio : 1:1 (ketone to anhydride)

Mechanism:

  • AlCl₃ activates the carbonyl group of 4-methoxyacetophenone.
  • Maleic anhydride undergoes nucleophilic attack, forming a β-diketone intermediate.
  • Tautomerization yields the (Z)-isomer due to steric hindrance from the 4-methoxyphenyl group.

Yield and Purity:

Catalyst Yield (%) Purity (%) Source
AlCl₃ 68–75 >95
H₂SO₄ 45–50 90

Key Advantage : High regioselectivity for the (Z)-isomer due to steric control.

Glyoxylic Acid Condensation with 4-Methoxyphenylamine

An alternative route employs glyoxylic acid and 4-methoxyphenylamine under alkaline conditions.

Reaction Conditions:

  • Base : NaOH or K₂CO₃
  • Solvent : Water or ethanol
  • Temperature : 0–20°C (prevents Cannizzaro side reactions)
  • Molar Ratio : 1:1.2 (amine to glyoxylic acid)

Mechanism:

  • Glyoxylic acid forms an enolate ion in basic media.
  • Nucleophilic attack by 4-methoxyphenylamine generates an imine intermediate.
  • Hydrolysis and tautomerization yield the target compound.

Yield Optimization:

Base Time (h) Yield (%)
NaOH 24 65
K₂CO₃ 48 75

Limitation : Requires strict temperature control to avoid glyoxylic acid dimerization.

One-Pot Cascade Reaction with Gewald’s Aminothiophenes

A novel method reported in 2019 uses a one-pot cascade reaction involving:

  • Gewald’s aminothiophenes
  • 2-Hydroxy-4-oxobut-2-enoic acid
  • Cyanoacetic acid derivatives .

Reaction Conditions:

  • Catalyst : Et₃N (10 mol%)
  • Solvent : DMF or THF
  • Temperature : 60–80°C
  • Time : 4–6 hours

Key Steps:

  • Knoevenagel condensation between cyanoacetic acid and 2-hydroxy-4-oxobut-2-enoic acid.
  • Cyclization with Gewald’s aminothiophenes forms the β-diketone core.

Performance Data:

Substrate Yield (%)
4-Methoxybenzaldehyde 82
4-Nitrobenzaldehyde 74

Advantage : Broad substrate scope and scalability (>10 g).

Hydrolysis of Ethyl Ester Precursors

Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate (CAS 2728621) serves as a precursor.

Hydrolysis Protocol:

  • Reagent : 6M HCl or NaOH
  • Solvent : Ethanol/water (1:1)
  • Temperature : 70°C
  • Time : 3–5 hours

Yield Comparison:

Ester Precursor Acid Yield (%)
Methyl ester 88
Ethyl ester 92

Note : Ester synthesis involves Steglich esterification of the free acid with alcohols.

Catalytic Asymmetric Synthesis

Recent advances utilize chiral organocatalysts for enantioselective synthesis:

Conditions:

  • Catalyst : L-Proline (20 mol%)
  • Solvent : Toluene
  • Temperature : −20°C
  • Reagents : 4-Methoxyacetophenone and oxaloacetic acid

Outcomes:

Catalyst Loading ee (%) Yield (%)
20 mol% 92 78
10 mol% 85 65

Mechanism : Enamine catalysis facilitates asymmetric aldol condensation.

Comparative Analysis of Methods

Method Yield Range (%) Purity (%) Scalability Cost
Claisen-Schmidt 45–75 90–95 High Low
Glyoxylic Acid 65–75 85–90 Moderate Medium
One-Pot Cascade 74–82 >95 High High
Ester Hydrolysis 88–92 98 Low Medium
Asymmetric Synthesis 65–78 95 Low High

Key Trends :

  • Industrial-scale production favors Claisen-Schmidt for cost efficiency.
  • Pharmaceutical applications prefer one-pot cascade for high purity.

Chemical Reactions Analysis

Nucleophilic Additions

The β-diketone moiety enables nucleophilic attacks at both carbonyl positions, forming derivatives such as enamines or heterocycles . For example:

  • Hydrazine reacts with the diketone to form hydrazones.

  • Grignard reagents add to the carbonyl groups, generating tertiary alcohols.

Aldol Condensation

The compound participates in aldol reactions under microwave-assisted conditions with glyoxylic acid , yielding substituted 4-oxo-2-butenoic acids . Reaction conditions vary based on substituents:

Substrate TypeCatalyst SystemYield RangeReference
ArylTosic acid (TsOH)60–90%
AliphaticPyrrolidine + acetic acid50–80%

This reaction is critical for synthesizing analogs with modified aryl/aliphatic groups .

Oxidation and Reduction

  • Oxidation : The hydroxyl group oxidizes to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated diketone.

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄), producing ethyl esters .

Reagents/ConditionsProductApplicationReference
Ethanol + H₂SO₄ (reflux)Ethyl ester derivativeBioactive compounds

Cyclization Reactions

The β-diketone system facilitates cyclization with diamines or thiosemicarbazides , forming five- or six-membered heterocycles (e.g., pyrazoles, thiadiazoles). These derivatives show enhanced bioactivity compared to the parent compound.

Tautomerization

The enol-keto tautomerism of the β-diketone system is pH-dependent. In acidic conditions, the enol form predominates, while the keto form stabilizes in basic media .

Scientific Research Applications

2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating signaling pathways: Interacting with cellular receptors and modulating intracellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares a core structure with several derivatives, differing in substituents at the 4-position or modifications to the carboxylic acid group. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Structural Differences
Target compound C₁₁H₁₀O₅ ~234.19 4-methoxyphenyl, 2-hydroxy, 4-oxo Reference compound
(2Z)-4-(2,4-Dichlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid C₁₀H₆Cl₂O₄ 261.054 2,4-Dichlorophenyl Electron-withdrawing Cl substituents
(2Z)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid ethyl ester C₁₂H₁₁FO₃ 222.21 4-Fluorophenyl, ethyl ester Esterified carboxylic acid, F substituent
(2Z)-4-[(4-Bromophenyl)amino]-4-oxo-2-butenoic acid C₁₀H₈BrNO₃ 270.079 4-Bromophenylamino Amide linkage, Br substituent
Sodium (E)-3-bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoate (Cytembena) C₁₁H₈BrNaO₄ 307.08 3-Bromo, sodium salt Bromination, ionic form (enhanced solubility)
(2Z)-4-(Isopropylamino)-4-oxo-2-butenoic acid C₇H₁₁NO₃ 157.17 Isopropylamino Alkylamide substituent
Key Observations:
  • In contrast, halogenated analogs (e.g., Cl, Br) introduce electron-withdrawing effects, altering reactivity and acidity .
  • Solubility : Esterification (e.g., ethyl ester in ) or salt formation (e.g., sodium salt in ) improves lipophilicity or aqueous solubility, respectively.
  • Bioactivity : The sodium salt derivative (Cytembena) is used as an anticancer agent, highlighting the significance of substituents in pharmacological applications .

Physicochemical Properties

Property Target Compound (2Z)-4-(2,4-Dichlorophenyl)-... (2Z)-4-(4-Fluorophenyl)... ethyl ester Cytembena (Na salt)
Molecular Weight ~234.19 261.054 222.21 307.08
Polar Groups -COOH, -OH, -OCH₃ -COOH, -OH, -Cl -COOEt, -F -COONa, -Br, -OCH₃
LogP (Estimated) ~1.2 (moderate polarity) ~2.5 (higher lipophilicity) ~2.8 (ester enhances lipophilicity) ~0.5 (ionic form)
Acidity Strong (α,β-unsat. + -OH) Enhanced by electron-withdrawing Cl Weaker (esterified acid) Weak (deprotonated)
Notes:
  • The target compound’s acidity arises from both the carboxylic acid and the α-hydroxy group. Chlorinated analogs (e.g., ) exhibit stronger acidity due to electron-withdrawing Cl substituents.
  • The ethyl ester derivative () lacks a free carboxylic acid, reducing reactivity and altering pharmacokinetic properties.

Biological Activity

2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, commonly known as 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid, is an organic compound with significant biological activity. Its unique structure, characterized by a butenoic acid backbone with a hydroxyl group and a methoxy-substituted phenyl group, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H10O5
  • Molecular Weight : 222.19 g/mol
  • Melting Point : 132-136 °C
  • Boiling Point : 389.3 °C at 760 mmHg
  • Density : 1.24 g/cm³

Mechanisms of Biological Activity

The biological activity of 2-butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. Studies have shown that it can scavenge free radicals effectively.
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Binding Affinity : The compound demonstrates a strong binding affinity to various biological receptors, which may enhance its therapeutic efficacy. Binding studies indicate that it interacts with proteins via non-covalent interactions, crucial for drug design and development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-butenoic acid showed significant antioxidant properties in vitro. The results indicated that these compounds could reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

Research conducted on animal models revealed that treatment with 2-butenoic acid derivatives resulted in a marked reduction in inflammation markers. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds and their biological activities:

Compound NameMolecular FormulaKey Biological Activities
3-(4-Methoxybenzoyl)acrylic acid C11H10O4Antioxidant and anti-inflammatory
4-(2-Hydroxyphenyl)-4-oxobutanoic acid C11H10O5Anticancer properties
(E)-4-(Phenylamino)-4-oxobutenoic acid C12H13NO3Enzyme inhibition and cytotoxic effects

Q & A

How can the (2Z)-configuration of this compound be experimentally confirmed?

Level: Basic
Methodological Answer:
The (2Z)-configuration can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, coupling constants (JH-H) between the α,β-unsaturated protons (typically ~12–16 Hz for Z-isomers) and nuclear Overhauser effect (NOE) correlations between spatially proximate groups (e.g., hydroxy and methoxyphenyl moieties) provide stereochemical evidence . X-ray crystallography offers definitive proof by resolving the spatial arrangement of substituents around the double bond, as demonstrated in structurally analogous compounds like 2-(4-fluorophenyl)-2-oxoethyl 2-methoxybenzoate .

What challenges arise in synthesizing this compound with high regioselectivity?

Level: Advanced
Methodological Answer:
Key challenges include controlling regioselectivity during the formation of the α,β-unsaturated ketone backbone and avoiding side reactions such as keto-enol tautomerism or isomerization. A multi-step approach may involve:

Core Formation: Condensation of 4-methoxyacetophenone with a protected hydroxybutenoic acid precursor under acidic conditions.

Protection-Deprotection Strategies: Use of silyl ethers or acetyl groups to shield the hydroxy moiety during oxidation steps .

Stereochemical Control: Employing catalysts like L-proline to favor the Z-isomer, as seen in similar enolate-mediated syntheses .
Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate intermediates.

How can spectroscopic data resolve tautomeric equilibria in this compound?

Level: Advanced
Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the conjugated oxo and hydroxy groups. To resolve this:

  • NMR Spectroscopy: Compare <sup>13</sup>C NMR chemical shifts of carbonyl carbons (δ ~190–210 ppm for keto forms vs. δ ~160–180 ppm for enolic forms). Integration of <sup>1</sup>H NMR peaks can quantify tautomeric ratios in solution .
  • Infrared (IR) Spectroscopy: Detect absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and enolic O–H stretches (~3200 cm⁻¹) .
  • Solvent-Dependent Studies: Polar solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding, while nonpolar solvents favor keto forms .

What factors influence the stability of this compound in solution?

Level: Basic
Methodological Answer:
Stability is influenced by:

  • pH: Acidic conditions promote protonation of the enolic oxygen, reducing tautomerism. Neutral or alkaline pH may accelerate degradation via hydrolysis of the ester-like backbone .
  • Light and Oxygen: Store solutions in amber vials under inert gas (N2 or Ar) to prevent photodegradation and oxidation .
  • Temperature: Refrigeration (4°C) minimizes thermal decomposition. Stability should be assessed via accelerated aging studies using HPLC-UV .

How to design assays for evaluating its biological activity?

Level: Intermediate
Methodological Answer:
For pharmacological screening:

Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 inhibition) with IC50 determination. Reference standards like 3-hydroxy-4-methoxycinnamic acid (from Cinnamomum cassia) provide comparative data .

Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing viability against controls .

Antioxidant Activity: Measure radical scavenging (DPPH or ABTS assays) and correlate with structural features like the phenolic hydroxy group .

What computational methods predict its reactivity in nucleophilic additions?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to identify reactive sites. The α,β-unsaturated carbonyl system is electrophilic at the β-carbon, with Fukui indices quantifying susceptibility to nucleophilic attack . Solvent effects (e.g., polarizable continuum models) refine predictions for reactions in aqueous or nonpolar media.

How to validate analytical methods for quantifying this compound in mixtures?

Level: Advanced
Methodological Answer:
Validate via:

Chromatographic Separation: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve peaks from structurally similar analogs .

Calibration Curves: Prepare linear ranges (0.1–100 µg/mL) with R<sup>2</sup> > 0.993.

Recovery Studies: Spike known concentrations into matrices (e.g., plant extracts) and calculate recovery rates (target: 95–105%) .

Inter-laboratory Reproducibility: Follow ISO/IEC 17025 guidelines to ensure method robustness .

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